4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide
Description
4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide is a heterocyclic compound featuring a six-membered thiopyran ring oxidized to a sulfone (1,1-dioxide). Key structural elements include:
- Boc-protected aminomethyl group: The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic processes .
- Sulfone group: Enhances electronic effects and rigidity compared to non-oxidized thiopyrans.
This compound is likely used as an intermediate in pharmaceutical or materials chemistry, leveraging its dual functional groups for further derivatization.
Properties
Molecular Formula |
C11H21NO5S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21NO5S/c1-10(2,3)17-9(13)12-8-11(14)4-6-18(15,16)7-5-11/h14H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
SOMURMXVLIJZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)CC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. One common method involves the reaction of the corresponding amine with Boc anhydride in the presence of a base such as triethylamine or sodium bicarbonate . The hydroxyl group can be introduced through reduction reactions, for example, using sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxide functionality can be reduced to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can deprotect the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds or electrostatic interactions with target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
*Derived from the compound name; Boc group assumed to contribute C₅H₉O₂N.
Key Observations:
- Boc Protection: The target compound and 4-(N-Boc-amino)piperidine share Boc groups, which improve stability during synthesis. Unlike the target, the latter lacks a sulfone or hydroxyl group.
- Sulfone-Containing Analogs: Compounds like 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide and 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide feature sulfones but lack hydroxyl or Boc groups.
- Simpler Derivatives: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a smaller, unprotected amine with lower molar mass (149.21 g/mol), making it less sterically hindered but more reactive.
Physicochemical and Reactivity Differences
- Solubility: The hydroxyl group in the target compound likely increases polarity and aqueous solubility compared to non-hydroxylated analogs (e.g., CAS 476660-77-2 ).
- Reactivity: The Boc group shields the amine, requiring acidic conditions (e.g., TFA) for deprotection, whereas unprotected amines (e.g., CAS 210240-20-3 ) are prone to oxidation or unwanted reactions.
- Synthetic Utility : Boc-protected compounds (target and CAS 73874-95-0 ) are preferred in multi-step syntheses, while unprotected amines (CAS 476660-77-2 ) are suited for direct coupling reactions.
Crystallographic and Conformational Insights
- Ring Puckering : The sulfone group in the target compound likely enforces a chair conformation due to its electron-withdrawing nature, as observed in related sulfonated thiopyrans .
- Hydrogen Bonding : The hydroxyl group may participate in intermolecular H-bonding, a feature absent in Boc-protected piperidines (CAS 73874-95-0 ).
Biological Activity
Overview
4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide is a chemical compound characterized by its unique structure, which includes a Boc-protected amino group, a hydroxyl group, and a tetrahydrothiopyran ring with a dioxide functionality. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₅S |
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | tert-butyl N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]carbamate |
| CAS Number | 1190044-29-1 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then engage in hydrogen bonding or electrostatic interactions with target biomolecules. This mechanism is crucial for its potential applications in drug development and as an enzyme inhibitor .
Case Study: Nephroprotective Effects
A study examining the nephroprotective effects of compounds structurally related to this compound found that these compounds could significantly reduce the nephrotoxicity induced by cisplatin in animal models. The co-administration of these compounds led to increased urinary excretion of cisplatin and reduced levels of biomarkers indicating kidney damage .
Research Findings
Research on similar compounds has revealed:
- Antitumor Activity: Compounds like HX-1920 showed no alteration in the antitumor activity of cisplatin while providing nephroprotection, suggesting that modifications to the thiopyran structure may yield similar benefits .
- Synthetic Applications: The compound is also being explored as a building block for synthesizing more complex biologically active molecules, leveraging its unique chemical structure .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reagents for preparing 4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide?
- Answer: The synthesis involves two key steps: (1) Boc (tert-butoxycarbonyl) protection of the primary amine group to prevent unwanted side reactions, and (2) oxidation of the thiopyran ring to the 1,1-dioxide sulfone. Reagents like di-tert-butyl dicarbonate (Boc₂O) for protection and meta-chloroperbenzoic acid (mCPBA) for oxidation are commonly used. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is essential to isolate the product .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the Boc-protected amine, hydroxyl group, and thiopyran dioxide ring. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups like the sulfone (S=O stretch at ~1300–1150 cm⁻¹) and hydroxyl (broad peak ~3200–3600 cm⁻¹). Cross-referencing with literature data ensures accuracy .
Q. Why is Boc protection employed in the synthesis of this compound?
- Answer: The Boc group stabilizes the amine during subsequent reactions (e.g., oxidation) and prevents nucleophilic interference. It is selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA), enabling further functionalization of the amine in downstream applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfone oxidation step?
- Answer: Key parameters include:
- Solvent choice: Dichloromethane (DCM) or chloroform improves solubility of the thiopyran intermediate.
- Oxidant stoichiometry: A 10–20% excess of mCPBA ensures complete conversion.
- Temperature control: Maintaining 0–5°C during oxidation minimizes side reactions.
Monitoring progress via thin-layer chromatography (TLC) and quenching excess oxidant with sodium thiosulfate improves yield .
Q. How do stereochemical considerations impact the synthesis and purification of this compound?
- Answer: The hydroxyl and Boc-aminomethyl groups on the thiopyran ring may introduce stereocenters. Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial arrangements .
Q. What strategies resolve contradictions between NMR and mass spectrometry data during characterization?
- Answer: Discrepancies may arise from impurities or solvent residues. Steps include:
- Repurification: Re-crystallize or perform additional column chromatography.
- High-resolution MS (HRMS): Confirm exact mass to rule out adducts or degradation products.
- DEPT-135 NMR: Differentiate CH₃, CH₂, and CH groups to validate assignments .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Answer: The sulfone group is stable under acidic and neutral conditions but may degrade in strong bases. The Boc group is labile in acidic environments (pH < 3). Storage at –20°C in anhydrous solvents (e.g., acetonitrile) prevents hydrolysis of the hydroxyl group .
Q. What reactivity patterns are expected for the hydroxyl and Boc-protected amine groups in cross-coupling reactions?
- Answer: The hydroxyl group can be acylated or sulfonylated under mild conditions (e.g., acetyl chloride, room temperature). The Boc-protected amine is inert to most electrophiles but can undergo deprotection for subsequent amidation or alkylation. The sulfone moiety may participate in Michael additions with nucleophiles .
Methodological Notes
- Synthetic Reproducibility: Always replicate procedures from peer-reviewed literature (e.g., oxidation protocols in ) and validate intermediates at each step .
- Data Validation: Compare analytical results with PubChem or EPA DSSTox entries for structural analogs (e.g., tetrahydrothiopyran derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
